What is Gossypol-13C2 and its chemical structure?
What is Gossypol-13C2 and its chemical structure?
Introduction
Gossypol-13C2 is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The designation "13C2" indicates that two of the carbon atoms in the molecule have been replaced with the stable heavy isotope, Carbon-13. This labeling makes Gossypol-13C2 a valuable tool in research, particularly in studies involving mass spectrometry for metabolite identification, pharmacokinetic analysis, and as an internal standard for quantifying unlabeled Gossypol. The chemical properties and biological activities of Gossypol-13C2 are considered identical to that of the parent compound, Gossypol.
Gossypol is a yellow pigment found in the seeds, stem, and roots of the cotton plant, where it functions as a natural defensive chemical against pests and pathogens[3][4]. It has been the subject of extensive research due to its wide range of biological activities, including antifertility, anticancer, antiviral, and antioxidant properties[5]. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies related to Gossypol.
Chemical Structure
Gossypol (C30H30O8) is a polyphenolic compound characterized by a binaphthalene structure with multiple hydroxyl and aldehyde functional groups. The IUPAC name for Gossypol is 1,1′,6,6′,7,7′-Hexahydroxy-3,3′-dimethyl-5,5′-di(propan-2-yl)[2,2′-binaphthalene]-8,8′-dicarbaldehyde. A key feature of its structure is atropisomerism, resulting from restricted rotation around the internaphthyl bond. This gives rise to two enantiomers, (+)-gossypol and (-)-gossypol, which exhibit different biological activities. Gossypol can also exist in different tautomeric forms, including the aldehyde, ketone, and lactol forms.
The chemical structure of Gossypol is presented below:
Caption: Chemical structure of Gossypol.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of Gossypol.
| Property | Value | Reference |
| Molecular Formula | C30H30O8 | |
| Molecular Weight | 518.55 g/mol | |
| Appearance | Yellow pigment | |
| Solubility | Soluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, methanol (2 mg/ml), ether, chloroform, sodium carbonate, and dilute aqueous ammonia. Insoluble in water. | |
| λmax | 358 nm (in cyclohexane) |
Biosynthesis of Gossypol
Gossypol is a sesquiterpenoid aldehyde synthesized in the cotton plant through the isoprenoid pathway, starting from acetate. The biosynthesis is a multi-step enzymatic process. The key steps involve the formation of the sesquiterpene precursor farnesyl diphosphate (FPP), which is then cyclized and subsequently undergoes a series of oxidative reactions to form hemigossypol. The final step is a phenolic oxidative coupling of two hemigossypol units to form Gossypol.
The following diagram illustrates the simplified biosynthetic pathway of Gossypol.
Caption: Simplified biosynthetic pathway of Gossypol.
Mechanism of Action in Cancer
Gossypol and its derivatives have demonstrated anticancer activity in various cancer types. A primary mechanism of its antitumor effect is the induction of apoptosis (programmed cell death). Gossypol acts as an inhibitor of the Bcl-2 family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. By binding to these proteins, Gossypol prevents them from inhibiting the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
The signaling pathway for Gossypol-induced apoptosis is depicted below.
Caption: Gossypol's mechanism of inducing apoptosis.
Experimental Protocols and Methodologies
While specific, detailed step-by-step protocols for Gossypol-13C2 are proprietary to the user's research, this section outlines common experimental methodologies used in the study of Gossypol, which are directly applicable to its isotopically labeled form.
Analysis of Gossypol Biosynthesis using Virus-Induced Gene Silencing (VIGS)
This technique is employed to identify and characterize the enzymes involved in the Gossypol biosynthetic pathway.
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Objective: To determine the function of candidate genes in Gossypol biosynthesis.
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Methodology:
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Candidate genes identified through transcriptome analysis are silenced in cotton plants using a viral vector.
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Metabolites that accumulate in the gene-silenced plants are extracted and analyzed.
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The structure of the accumulated metabolites is determined to identify the substrate of the silenced enzyme.
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In vitro enzymatic assays are performed with the recombinant enzyme to confirm its function.
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In Vivo Antifertility Studies in Animal Models
Gossypol has been extensively studied for its male contraceptive effects.
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Objective: To evaluate the efficacy and safety of Gossypol as a male contraceptive.
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Methodology:
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Male animals (e.g., rats, monkeys) are administered Gossypol orally at varying doses and durations.
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Semen analysis is performed to assess sperm count, motility, and morphology.
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Histological examination of the testes and epididymis is conducted to evaluate changes in the germinal epithelium and sperm maturation.
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Blood samples are collected to monitor for potential side effects, such as hypokalemia.
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Reversibility of the contraceptive effect is assessed after cessation of treatment.
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In Vitro and In Vivo Anticancer Studies
The antitumor properties of Gossypol are evaluated using a variety of experimental models.
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Objective: To determine the anticancer efficacy and mechanism of action of Gossypol.
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Methodology:
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In Vitro:
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Cancer cell lines are treated with Gossypol at various concentrations.
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Cell viability and proliferation assays (e.g., MTT, BrdU) are performed to determine the cytotoxic and cytostatic effects.
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Apoptosis is assessed using techniques such as Annexin V/PI staining and analysis of caspase activation.
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Western blotting is used to measure the expression levels of proteins involved in apoptosis and other signaling pathways.
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In Vivo:
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Tumor xenografts are established in immunocompromised mice by injecting cancer cells.
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Mice are treated with Gossypol, and tumor growth is monitored over time.
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At the end of the study, tumors are excised, weighed, and analyzed by histology and immunohistochemistry to assess cell death and proliferation.
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The following diagram illustrates a general experimental workflow for evaluating the anticancer effects of Gossypol.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gossypol, 98+% | Fisher Scientific [fishersci.ca]
